

A Technical Guide to the Discovery and Synthesis of Tetraethyllead

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lead;sodium*

Cat. No.: *B3418705*

[Get Quote](#)

Tetraethyllead (TEL), an organolead compound with the formula $\text{Pb}(\text{C}_2\text{H}_5)_4$, was a pivotal chemical of the 20th century, primarily for its role as a potent antiknock agent in gasoline.^[1] Its introduction allowed for the development of higher-compression, more powerful, and more efficient internal combustion engines.^[1] This guide provides a detailed overview of the historical synthesis of TEL, from its initial discovery in academic laboratories to its large-scale industrial production, and the seminal experiments that identified its crucial application in automotive fuel.

Early Discovery and Synthesis (1853 - 1916)

The first synthesis of tetraethyllead is credited to German chemist Carl Jacob Löwig in 1853.^[1] ^[2] Working at the University of Breslau, Löwig produced the first alkyllead compounds, though he did not fully characterize or identify TEL as a discrete product.^[3]^[4] His work, however, laid the foundation for organolead chemistry.

Several years later, in 1859, English chemist George Bowdler Buckton was the first to isolate and characterize a pure sample of tetraethyllead.^[3]^[4] In the early 20th century, the development of Grignard reagents provided a new and more versatile method for creating organometallic compounds, including TEL.^[3]

Key Early Synthesis Methods:

- Carl Jacob Löwig (1853): Reaction of ethyl iodide with a sodium-lead alloy.^[1]^[3]

- George Bowdler Buckton (1859): Reaction of diethylzinc with lead(II) chloride.[1][3]
- Pfeiffer and Truskier (1904): First application of Grignard reagents for TEL synthesis.[3]
- Grütter and Krause (1916): A thorough study and improvement of the Grignard synthesis of tetraalkyllead compounds.[4]

Discovery as an Antiknock Agent (1921)

The critical application of TEL was discovered in the laboratories of the General Motors Research Corporation.[5] Facing the challenge of "engine knock"—the premature detonation of fuel in high-compression engines—a team led by Charles F. Kettering and Thomas Midgley Jr. systematically searched for an effective antiknock additive.[6] After testing numerous compounds, they turned their attention to organometallic substances.[6]

On December 9, 1921, Midgley and his team tested a small amount of tetraethyllead in their one-cylinder laboratory engine.[1][5] The result was immediate and profound: the engine knock was completely eliminated.[5] This discovery was a landmark moment in automotive history, paving the way for decades of engine development.

Commercialization and Industrial Synthesis

Following the discovery of its antiknock properties, General Motors, in partnership with Standard Oil of New Jersey, formed the Ethyl Gasoline Corporation in 1924 to produce and market TEL.[5] The industrial-scale synthesis was a scaled-up and modified version of Löwig's original method, reacting ethyl chloride (a cheaper alternative to ethyl iodide) with a sodium-lead alloy.[1]

This process, however, was challenging and inefficient. It involved highly reactive metallic sodium and converted only about 25% of the lead into the desired tetraethyllead product.[1] The TEL was recovered from the resulting sludge of lead and sodium chloride via steam distillation.[1]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and efficacy of tetraethyllead.

Table 1: Antiknock Efficacy Comparison

Antiknock Agent	Concentration / Condition	Equivalent To	Source
Tetraethyllead (TEL)	1 part per 1300 parts gasoline (by weight)	Sufficient to suppress engine knock	[1]
Tetraethyllead (TEL)	0.025% solution (1/40th of 1%)	1.3% solution of Aniline in kerosene	[7]

| Tetraethyllead (TEL) | 3 grams per gallon | Antiknock value of a 40% Benzene blend | [6] |

Table 2: Industrial Synthesis Process Data

Parameter	Value	Notes	Source
Primary Reactants	Sodium-Lead Alloy (NaPb), Ethyl Chloride (C ₂ H ₅ Cl)	Based on a modification of Löwig's 1853 synthesis.	[1][8]
Reaction Temperature	65°C to 85°C	Reaction carried out in a closed vessel under pressure.	[9]
Lead Conversion Efficiency	~25%	The remaining 75% of lead becomes part of the sludge by-product.	[1]

| Recovery Method | Steam Distillation or Vacuum Distillation | Separates the volatile TEL from the solid sludge. | [1][10] |

Experimental Protocols

The following are detailed methodologies for the key historical syntheses of tetraethyllead.

Protocol 1: Löwig's Synthesis (1853)

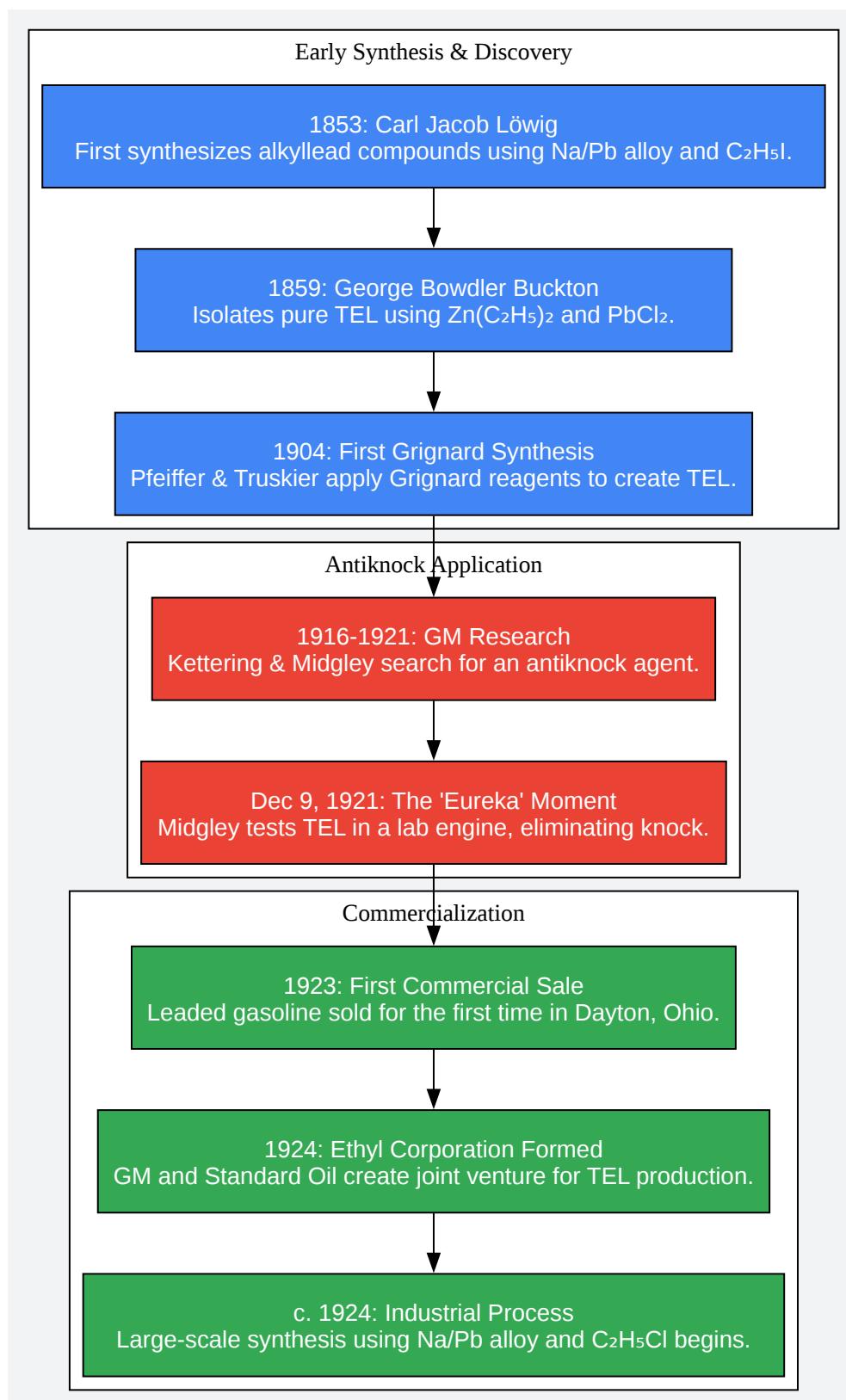
- Objective: To produce the first alkyllead compounds.
- Reactants:
 - Sodium-Lead Alloy (6:1 ratio of lead to sodium by weight).[3]
 - Ethyl Iodide (C_2H_5I).[3]
 - Diethyl Ether (for extraction).[3]
- Procedure:
 - Ethyl iodide was added to the powdered sodium-lead alloy. The reaction was noted to be vigorous.[3]
 - After the initial reaction subsided, the resulting mixture was extracted with diethyl ether, with care taken to exclude air.[3]
 - The ether was evaporated from the extract, leaving a mixture of organolead compounds. Löwig did not isolate pure TEL from this mixture.[3][4]

Protocol 2: Buckton's Synthesis (1859)

- Objective: To synthesize and isolate pure tetraethyllead.
- Reactants:
 - Diethylzinc ($Zn(C_2H_5)_2$).[3]
 - Lead(II) Chloride ($PbCl_2$), in excess.[3]
- Procedure:
 - Lead(II) chloride was added to diethylzinc in a glass bottle. A reaction was observed immediately, with the $PbCl_2$ turning black as metallic lead was formed.[3]

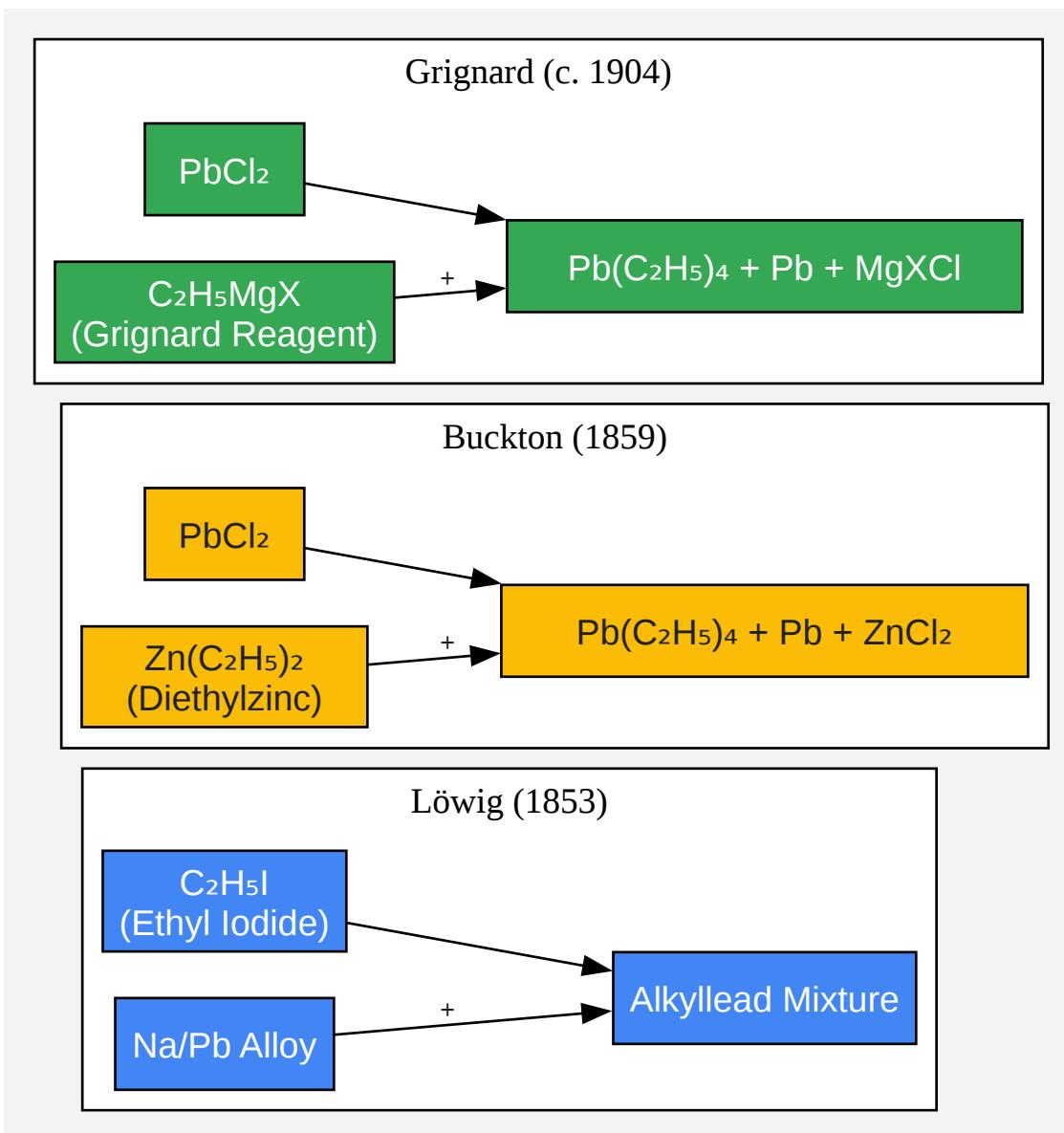
- The reactants formed a hard crust, making a bottle a more suitable reaction vessel than a retort to allow for mechanical mixing if needed.[3]
- The crude liquid product was purified. Buckton used distillation at reduced pressure (boiling point 83°C at 13-14 mmHg).[4] An improved workup by Frankland and Lawrence in 1879 involved purification by steam distillation.[4]

Protocol 3: Grignard Synthesis (Grüttner & Krause, 1916)

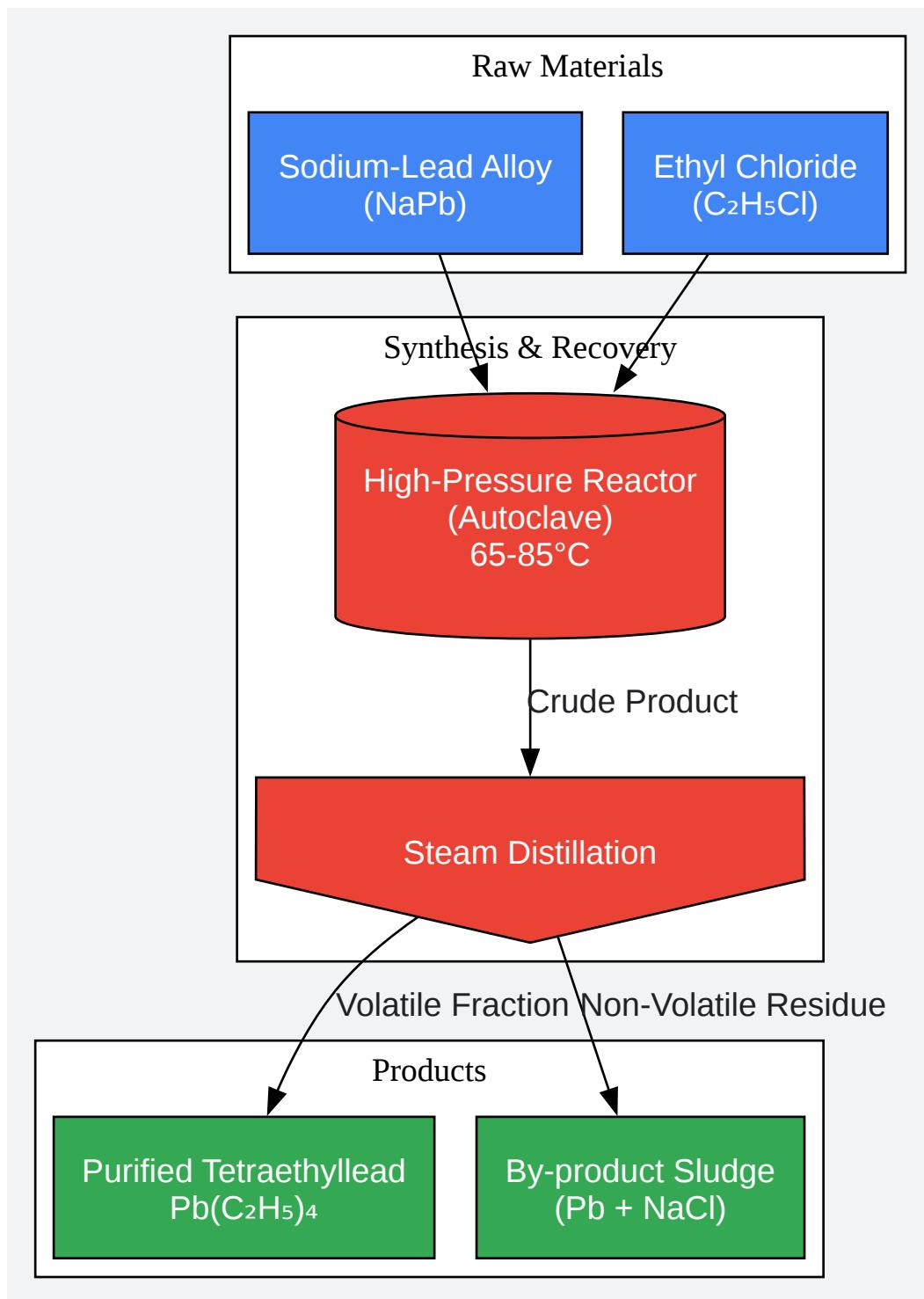

- Objective: To synthesize tetraethyllead using a Grignard reagent.
- Reactants:
 - Ethylmagnesium Chloride (C_2H_5MgCl).[11]
 - Lead(II) Chloride ($PbCl_2$).[11]
 - Diethyl Ether (solvent).
- Procedure:
 - A solution of ethylmagnesium chloride in diethyl ether was prepared.
 - Lead(II) chloride was added to the Grignard reagent. The reaction produces a complex mixture including TEL, hexaethyldilead, and metallic lead.[12]
 - The reaction mixture was hydrolyzed (e.g., with dilute acid).
 - The ether layer, containing the organolead products, was separated.
 - The product was purified by distillation. Grüttner and Krause noted that distillation could be accompanied by gas evolution due to the decomposition of unstable intermediates. Repeated distillations were required to obtain pure TEL.[4][11]
 - A reported yield was 85 grams of $(C_2H_5)_4Pb$ from 300 grams of C_2H_5MgCl and 300 grams of $PbCl_2$.[4][11]

Protocol 4: Industrial Synthesis (c. 1924)

- Objective: Large-scale commercial production of tetraethyllead.
- Reactants:
 - Sodium-Lead Alloy (NaPb).[1]
 - Ethyl Chloride (C₂H₅Cl).[1]
- Procedure:
 - A powdered sodium-lead alloy and liquid ethyl chloride are charged into a closed, high-pressure reaction vessel (autoclave), often with the aid of a catalyst.[8][9]
 - The reaction is carried out at temperatures between 65°C and 85°C for several hours.[9]
The overall reaction is: 4 NaPb + 4 CH₃CH₂Cl → Pb(CH₃CH₂)₄ + 4 NaCl + 3 Pb.[1]
 - Upon completion, the volatile tetraethyllead is separated from the solid by-products (a sludge of metallic lead and sodium chloride) via steam distillation.[1]
 - The recovered TEL is then purified for use as a fuel additive.


Visualizations

The following diagrams illustrate key pathways and timelines in the history of tetraethyllead synthesis.


[Click to download full resolution via product page](#)

Caption: Timeline of the discovery, application, and commercialization of tetraethyllead.

[Click to download full resolution via product page](#)

Caption: Simplified reaction schemes for the early laboratory syntheses of tetraethyllead.

[Click to download full resolution via product page](#)

Caption: Workflow for the industrial production of tetraethyllead (c. 1924).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetraethyllead - Wikipedia [en.wikipedia.org]
- 2. Timeline: Leaded gasoline & alternatives | Environmental history [environmentalhistory.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thomas Midgley, Jr.: Developed Tetraethyl Lead for Gasoline — Collaborative for Health & Environment [healthandenvironment.org]
- 6. Charles F. Kettering and the 1921 discovery of tetraethyl lead | Prof. Kovarik [billkovarik.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. historyofavgas.com [historyofavgas.com]
- 9. US2464398A - Manufacturing tetraethyl lead - Google Patents [patents.google.com]
- 10. US2415444A - Process of producing tetraethyl lead - Google Patents [patents.google.com]
- 11. chem.tf.chiba-u.jp [chem.tf.chiba-u.jp]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of Tetraethyllead]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3418705#discovery-and-history-of-tetraethyllead-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com